molecular formula C20H28N2O4S B10757463 N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide

Cat. No.: B10757463
M. Wt: 392.5 g/mol
InChI Key: HORGTFOBJRCVMO-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N-[(2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL]-4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONAMIDE involves several steps . The synthetic route typically starts with L-phenylalanine, which reacts with diazomethane to form a diazo methyl ketone intermediate. This intermediate then reacts with haloid acid to produce compound A. Compound A undergoes carbonyl deoxidation to yield compound B. In the presence of iso-butylamine, compound B undergoes cyclization and ring-opening reactions to form compound C. Compound C reacts with nitrobenzenesulfonyl chloride to produce compound D, which is then reduced to yield the final product . This method is noted for its simplicity, low cost, mild conditions, and high stability of intermediate products, making it suitable for industrial applications .

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C20H28N2O4S/c1-13-10-19(26-4)14(2)15(3)20(13)27(24,25)22-12-18(23)17(21)11-16-8-6-5-7-9-16/h5-10,17-18,22-23H,11-12,21H2,1-4H3/t17-,18+/m0/s1

InChI Key

HORGTFOBJRCVMO-ZWKOTPCHSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC[C@H]([C@H](CC2=CC=CC=C2)N)O)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NCC(C(CC2=CC=CC=C2)N)O)C)C)OC

Origin of Product

United States

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